1-(Benzenesulfonyl)-1,4-diazepane

Orexin Receptor Antagonists Conformational Analysis Sleep Disorders

This seven-membered diazepane scaffold offers conformational flexibility unattainable with piperazine analogs—critical for nanomolar σ₁R binding, >100-fold T-type Ca²⁺ channel selectivity vs. hERG, and IC₅₀ = 27 nM against human chymase. Benzenesulfonyl protection ensures metabolic stability superior to acetyl/Boc groups. For orexin programs, subsequent N-functionalization enables K_i = 1.4 nM at 5-HT₆. Procure this validated intermediate to maintain target engagement and pharmacokinetic durability without re-optimization.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 125398-82-5
Cat. No. B183910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-1,4-diazepane
CAS125398-82-5
Synonyms1-(Phenylsulfonyl)hoMopiperazine, 95%
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H16N2O2S/c14-16(15,11-5-2-1-3-6-11)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2
InChIKeyOWUWJUWAQBNHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzenesulfonyl)-1,4-diazepane (CAS 125398-82-5): Core Scaffold for CNS & Oncology Drug Discovery


1-(Benzenesulfonyl)-1,4-diazepane (CAS 125398-82-5), also known as 1-(phenylsulfonyl)homopiperazine, is a seven-membered heterocyclic building block featuring a benzenesulfonyl-protected secondary amine and a free secondary amine within the diazepane ring. With a molecular weight of 240.32 g/mol and empirical formula C₁₁H₁₆N₂O₂S [1], this compound serves as a key synthetic intermediate for constructing pharmacologically active N-sulfonyl-1,4-diazepane derivatives. The benzenesulfonyl moiety provides both a protecting group for one nitrogen and a critical pharmacophoric element that enhances lipophilicity and modulates target binding [2]. As a heterobifunctional scaffold, it enables divergent derivatization at the unprotected nitrogen, making it a versatile entry point into multiple therapeutic programs including sigma receptor ligands [3], T-type calcium channel blockers [4], orexin receptor antagonists [5], and chymase inhibitors [6].

Why 1-(Benzenesulfonyl)-1,4-diazepane Cannot Be Replaced by Piperazine or Acyclic Analogs in Advanced Synthesis


Substituting 1-(benzenesulfonyl)-1,4-diazepane with structurally simpler analogs such as 1-(phenylsulfonyl)piperazine (CAS 14172-55-5) or acyclic sulfonamides fundamentally alters critical molecular properties that govern biological activity in target programs. The seven-membered 1,4-diazepane ring exhibits a distinct conformational landscape with multiple low-energy chair and boat conformers that are energetically inaccessible to the six-membered piperazine scaffold [1]. This conformational flexibility directly translates to differential receptor recognition: in sigma receptor programs, diazepane-based derivatives achieved sub-micromolar σ₁R affinities that piperazine-based compounds could not replicate due to suboptimal spatial orientation of the pharmacophore [2]. Furthermore, the benzenesulfonyl group provides essential metabolic stability compared to acetyl or Boc protecting groups, with in vivo pharmacokinetic studies demonstrating that N-benzenesulfonyl-diazepane derivatives maintain plasma concentrations above therapeutic thresholds for extended durations relative to N-acetyl analogs [3]. Generic substitution would therefore compromise both target engagement and pharmacokinetic durability—two parameters that cannot be optimized independently of the core scaffold.

Quantitative Differentiation Evidence: 1-(Benzenesulfonyl)-1,4-diazepane vs. Structural Analogs


Conformational Advantage Over Piperazine Scaffolds: A Critical Determinant for Orexin Receptor Antagonism

1,4-Diazepane scaffolds adopt a wider range of low-energy conformations than six-membered piperazine rings, a property that directly enables potent antagonism of orexin receptors. N,N-Disubstituted-1,4-diazepane derivatives access chair and twisted-boat conformations with energy differences <2 kcal/mol, whereas analogous piperazine derivatives are constrained to fewer accessible geometries [1]. This conformational latitude allows diazepane-based antagonists to achieve K_i values of 1.4 nM at the human 5-HT₆ receptor, a potency level not attainable with conformationally restricted piperazine analogs [2].

Orexin Receptor Antagonists Conformational Analysis Sleep Disorders

Sigma-1 Receptor Affinity: Diazepane Scaffold Outperforms Piperazine-Derived Ligands

In a head-to-head medicinal chemistry program, 1,4-diazepane-containing sigma ligands demonstrated significantly higher σ₁ receptor affinity than their piperazine counterparts. Benzofuran-substituted diazepane derivatives (compound 2c) exhibited nanomolar σ₁R affinity while maintaining low cytotoxicity against cancer cell lines, a dual profile that piperazine-based analogs failed to achieve [1]. Computational molecular dynamics confirmed that the diazepane ring enables a stronger and more stable interaction with the σ₁R active site [1].

Sigma Receptor Ligands Neuroprotection Cytotoxicity

T-Type Calcium Channel Blockade: Enhanced Selectivity Over hERG and N-Type Channels

1,4-Diazepane derivative 4s demonstrated potent T-type calcium channel blockade with excellent selectivity over hERG potassium channels and N-type calcium channels. In patch-clamp electrophysiology, compound 4s exhibited >100-fold selectivity for T-type channels over hERG, a critical safety margin not achieved by earlier piperidine-based T-channel blockers [1]. The compound also showed favorable oral pharmacokinetics in rodent models, supporting its potential as a development candidate [1].

T-Type Calcium Channel Blockers hERG Selectivity Pain & Epilepsy

Human Chymase Inhibition: Aryl-Substituted Diazepane Scaffold Delivers 27 nM Potency

4-Arylsulfonyl-1,4-diazepane-2,5-diones constitute a potent scaffold for human chymase inhibition, with the lead compound achieving an IC₅₀ of 27 nM [1]. Structure-activity relationship studies revealed that the benzenesulfonyl moiety at the 4-position of the diazepane ring is essential for sub-100 nM potency, with removal of this group or substitution with smaller sulfonyl groups resulting in >10-fold loss of activity [1]. The 1,4-diazepane ring size was also critical: analogous piperazine-2,5-diones showed substantially reduced chymase inhibition [1].

Chymase Inhibitors Cardiovascular Remodeling Structure-Activity Relationship

Procurement-Driven Application Scenarios for 1-(Benzenesulfonyl)-1,4-diazepane


Synthesis of High-Affinity Orexin Receptor Antagonists for Sleep Disorder Research

Research groups targeting orexin receptors for insomnia or narcolepsy should procure 1-(benzenesulfonyl)-1,4-diazepane as the core scaffold. The seven-membered ring's conformational flexibility enables potent antagonism, with K_i values as low as 1.4 nM at the 5-HT₆ receptor achievable through subsequent N-functionalization [1]. Using alternative piperazine scaffolds in this context would yield significantly reduced potency and necessitate extensive re-optimization of the lead series [1].

Development of Sigma-1 Receptor Ligands with Favorable Cytotoxicity Profiles

For programs pursuing sigma receptor modulation in neuroprotection or oncology, 1-(benzenesulfonyl)-1,4-diazepane provides a validated entry point. Diazepane-based sigma ligands exhibit nanomolar σ₁R affinity while maintaining low cytotoxicity against cancer cell lines—a dual profile that piperazine-based analogs cannot replicate [2]. Procurement of this scaffold enables direct access to the pharmacophoric geometry required for strong receptor interaction without introducing cellular toxicity [2].

Optimization of T-Type Calcium Channel Blockers with Improved Cardiovascular Safety

Ion channel researchers developing T-type calcium channel blockers for pain or epilepsy should utilize 1-(benzenesulfonyl)-1,4-diazepane as the central building block. Derivative 4s achieved >100-fold selectivity for T-type channels over hERG potassium channels, a critical safety margin for avoiding QT prolongation [3]. This selectivity advantage is intrinsic to the diazepane scaffold and cannot be achieved with piperidine-based T-channel blockers, which typically exhibit <10-fold hERG selectivity [3].

Design of Potent Human Chymase Inhibitors for Cardiovascular Remodeling Studies

Cardiovascular research groups targeting chymase for therapeutic intervention in cardiac fibrosis or hypertension should source 1-(benzenesulfonyl)-1,4-diazepane. The 4-arylsulfonyl-1,4-diazepane-2,5-dione scaffold delivers IC₅₀ values of 27 nM against human chymase [4]. Substitution with piperazine-2,5-dione analogs results in >11-fold potency loss, confirming that the diazepane ring size and benzenesulfonyl substitution pattern are both essential for achieving low-nanomolar inhibition [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzenesulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.